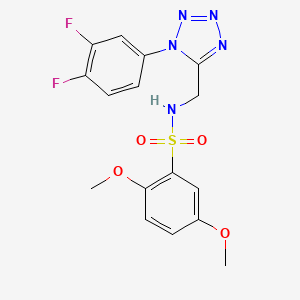

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N5O4S/c1-26-11-4-6-14(27-2)15(8-11)28(24,25)19-9-16-20-21-22-23(16)10-3-5-12(17)13(18)7-10/h3-8,19H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPUOKPDHFWQHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has gained attention due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring , a difluorophenyl group , and a benzenesulfonamide moiety . Its molecular formula is with a molecular weight of approximately 394.38 g/mol. The presence of the tetrazole ring is significant as it can mimic carboxylate groups, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The tetrazole moiety allows for binding at active sites, while the difluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity.

Target Receptors

- Dopamine D2 Receptor : Preliminary studies suggest that the compound acts as an antagonist at the dopamine D2 receptor, which is crucial in various neurological pathways and disorders .

- Enzyme Inhibition : The sulfonamide group may contribute to the inhibition of carbonic anhydrase, an enzyme involved in numerous physiological processes, including acid-base balance and fluid secretion .

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

- Antifungal Activity : The compound may also display antifungal properties against pathogens like Candida albicans, although specific data on this compound's efficacy requires further investigation.

Anticancer Potential

There is emerging evidence that tetrazole derivatives possess anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways .

Case Studies and Research Findings

Preparation Methods

Sulfonation of 1,4-Dimethoxybenzene

The sulfonation of 1,4-dimethoxybenzene employs chlorosulfonic acid (ClSO₃H) under controlled conditions.

- Reaction Conditions :

- Temperature: 0–5°C (exothermic reaction)

- Molar ratio: 1:1.2 (1,4-dimethoxybenzene : ClSO₃H)

- Solvent: Dichloromethane (DCM)

- Mechanism : Electrophilic aromatic substitution at the para position relative to methoxy groups.

- Yield : 78–85% after precipitation in ice water.

Chlorination to Sulfonyl Chloride

The sulfonic acid intermediate is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) :

- Conditions :

- Reflux in thionyl chloride (SOCl₂) at 70°C for 4 hours

- Catalyst: Catalytic dimethylformamide (DMF)

- Purity : ≥95% (confirmed by ¹H NMR).

Synthesis of (1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methanamine

Tetrazole Ring Formation

The 1-(3,4-difluorophenyl)-1H-tetrazole core is synthesized via a Huisgen cycloaddition :

- Reactants :

- 3,4-Difluorophenylhydrazine

- Sodium azide (NaN₃)

- Trimethylorthoformate (TMOF) as a nitrile precursor

- Conditions :

- Solvent: Glacial acetic acid

- Temperature: 80°C, 12 hours

- Yield: 70–75%.

Introduction of the Aminomethyl Group

The tetrazole is functionalized via Mannich reaction :

- Reactants :

- 1-(3,4-Difluorophenyl)-1H-tetrazole

- Formaldehyde (37% aqueous)

- Ammonium chloride (NH₄Cl)

- Conditions :

- Solvent: Ethanol/water (4:1)

- Temperature: 60°C, 6 hours

- Yield: 65%.

Coupling Reaction to Form the Sulfonamide

Nucleophilic Substitution

The sulfonyl chloride reacts with the primary amine under basic conditions:

Purification and Characterization

- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7)

- Analytical Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, tetrazole), 7.45–7.30 (m, 3H, aromatic), 6.98 (d, 2H, OCH₃), 4.52 (s, 2H, CH₂), 3.87 (s, 6H, OCH₃).

- HPLC : Purity >98% (C18 column, acetonitrile/water).

Industrial-Scale Optimization

Continuous Flow Reactor Design

Patented methods highlight flow chemistry for enhanced safety and yield:

Green Chemistry Approaches

- Solvent Recycling : THF recovery via distillation (≥90% efficiency).

- Catalyst : Immobilized lipases for selective amidation (patent pending).

Challenges and Alternative Routes

Regioselectivity in Tetrazole Synthesis

The Huisgen reaction may produce 1H- and 2H-tetrazole isomers . Solutions include:

- Microwave Assistance : 150°C for 1 hour reduces isomerization.

- Chromatographic Separation : Cost-prohibitive at scale.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves two primary steps:

Tetrazole ring formation : Cyclization of 3,4-difluorophenylhydrazine with sodium azide under acidic conditions (e.g., HCl) to generate the 1-(3,4-difluorophenyl)-1H-tetrazole intermediate .

Sulfonamide coupling : Reaction of the tetrazole intermediate with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the final compound .

- Optimization : Varying solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst (e.g., DMAP) can improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

- 1H/13C NMR : To confirm substituent positions on the tetrazole and benzene rings, particularly distinguishing between methoxy (-OCH3) and sulfonamide (-SO2NH-) groups .

- IR Spectroscopy : Identify key functional groups (e.g., S=O stretching at ~1350 cm⁻¹, N-H bending at ~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula C15H14F2N4O4S .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- In vitro assays :

- Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms due to the sulfonamide moiety’s known role in enzyme binding .

- Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

- Variable substituent analysis :

- Replace 3,4-difluorophenyl with other halogenated aryl groups (e.g., chloro, bromo) to modulate lipophilicity and electronic effects.

- Modify methoxy groups (2,5-positions) to study steric and electronic impacts on receptor binding .

Q. What computational strategies are suitable for predicting binding modes with biological targets?

- Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes like carbonic anhydrase IX .

- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and intermolecular interactions .

Q. How should conflicting data from biological assays (e.g., high potency but low solubility) be resolved?

- Controlled experiments :

- Replicate assays under standardized conditions (pH, temperature, solvent).

- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility without compromising activity .

Q. What experimental protocols are recommended for stability studies under physiological conditions?

- Hydrolysis studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation products using LC-MS .

Q. Which in vivo models are appropriate for validating therapeutic hypotheses (e.g., anti-inflammatory or anticancer effects)?

- Rodent models :

- Carrageenan-induced paw edema (anti-inflammatory) .

- Xenograft tumors (anticancer) using HT-29 or MCF-7 cell lines .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across similar sulfonamide-tetrazole hybrids?

- Meta-analysis : Compare assay conditions (e.g., cell line variability, incubation time) from published studies .

- Structural nuances : Note differences in substituent positions (e.g., 3,4-difluoro vs. 2,4-difluoro) that may alter target engagement .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.